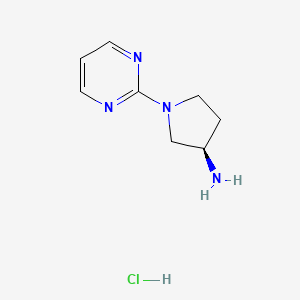

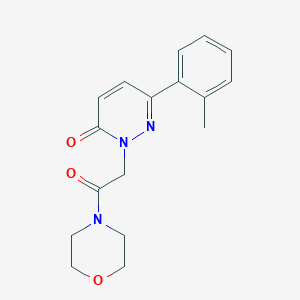

(3R)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3R)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride, also known as P2Y12 antagonist, is a chemical compound that is used in scientific research. This compound is a potent inhibitor of the P2Y12 receptor, which is involved in platelet aggregation and thrombosis.

Scientific Research Applications

Histamine H4 Receptor Ligands : This compound has been studied in the context of histamine H4 receptor (H4R) ligands. It's part of a series of 2-aminopyrimidines synthesized for their potential in treating inflammation and pain. Modifications of the pyrimidine scaffold and other structural elements of this compound have shown promising results in vitro and in animal models, supporting the potential of H4R antagonists in treating pain and inflammation (Altenbach et al., 2008).

Synthesis of N-Arylpyrimidin-2-amine Derivatives : Research on the synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst has been conducted. This process is significant for creating new heterocyclic compounds, which are crucial in medicinal chemistry (El-Deeb, Ryu, & Lee, 2008).

Sigma-1 Receptor Antagonists : A study focused on the synthesis of pyrimidines as potent sigma-1 receptor antagonists, which are associated with antineuropathic pain activity. This highlights the potential therapeutic applications of pyrimidine-based compounds in treating neuropathic pain (Lan et al., 2014).

Pyrrole and Pyrrole Derivatives : Pyrrole derivatives, such as (3R)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride, are important in biological systems, forming the basis of heme and chlorophyll. The synthesis and utility of these compounds have broad implications, from pharmacology to materials science (Anderson & Liu, 2000).

Antimalarial Research : Compounds structurally related to this compound have been studied for their potential as antimalarials. For example, (1H-pyridin-4-ylidene)amines have shown efficacy against Plasmodium falciparum strains, suggesting the importance of this class of compounds in antimalarial drug development (Rodrigues et al., 2009).

Organic Synthesis and Bioactive Molecules : The compound's derivatives have been explored in organic synthesis, leading to the development of various bioactive molecules. These studies have implications for drug discovery and the synthesis of novel pharmaceutical agents (Schomaker et al., 2007).

Mechanism of Action

Target of Action

The primary target of (3R)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride is JAK1 (Janus Kinase 1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway, which is involved in cell growth, survival, development, and differentiation .

Mode of Action

The compound acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, thereby inhibiting its activity. This inhibition prevents the phosphorylation and activation of STAT proteins, which are downstream targets in the JAK-STAT pathway .

Biochemical Pathways

By inhibiting JAK1, the compound disrupts the JAK-STAT signaling pathway . This disruption can affect various biological processes controlled by this pathway, including immune response, cell growth, and apoptosis .

Pharmacokinetics

The compound has been optimized for in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties . It has been tested for hERG (a potassium channel involved in cardiac repolarization), kinase profiling, and pharmacokinetic tests .

Result of Action

The inhibition of JAK1 by the compound can lead to desired efficacies in certain disease models. For instance, in vivo studies in mice and rats have shown that the compound exhibits desired efficacies in CIA (Collagen-Induced Arthritis) and AIA (Adjuvant-Induced Arthritis) models .

Action Environment

, it’s generally known that factors such as pH, temperature, and presence of other molecules can influence the action of a compound

properties

IUPAC Name |

(3R)-1-pyrimidin-2-ylpyrrolidin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4.ClH/c9-7-2-5-12(6-7)8-10-3-1-4-11-8;/h1,3-4,7H,2,5-6,9H2;1H/t7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNMEOXZGMHGBO-OGFXRTJISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=NC=CC=N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)C2=NC=CC=N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B2845780.png)

![4-[2-(2-Methylphenyl)cyclopropanecarbonyl]morpholine-3-carbonitrile](/img/structure/B2845781.png)

![3-(trifluoromethyl)-N-[3-[[3-(trifluoromethyl)benzoyl]amino]pyridin-4-yl]benzamide](/img/structure/B2845784.png)

![2-chloro-N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]acetamide](/img/structure/B2845785.png)

![N-(furan-2-ylmethyl)-3-[1-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide](/img/structure/B2845787.png)

![5-[1-(dimethylamino)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2845788.png)

![1-[(1-Benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-(4-methylphenyl)urea](/img/structure/B2845792.png)

![Ethyl 1-formylimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B2845803.png)